6-Bromo-2-(phenylamino)quinazolin-4(3H)-one
Description
Significance of the Quinazolinone Scaffold in Heterocyclic Chemistry
The quinazolinone nucleus is a versatile and valuable scaffold in heterocyclic chemistry, largely owing to its synthetic accessibility and the ease with which its structure can be modified. nih.gov This structural flexibility allows for the creation of a vast library of derivatives with a wide array of physicochemical properties and biological functions. nih.gov The fusion of the benzene (B151609) and pyrimidine (B1678525) rings results in a unique electronic distribution that can engage in various intermolecular interactions with biological targets. nih.gov The presence of nitrogen atoms and a carbonyl group provides sites for hydrogen bonding, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. These features make the quinazolinone scaffold an excellent pharmacophore for designing molecules that can bind to and modulate the activity of enzymes and receptors. nih.gov
Historical Context of Quinazolinone Derivatives in Biological Applications
The exploration of quinazolinone derivatives in medicinal chemistry has a rich history. The initial synthesis of a quinazolinone derivative was reported in 1869. researchgate.net However, it was the discovery of the sedative and hypnotic properties of methaqualone in the mid-20th century that truly highlighted the therapeutic potential of this class of compounds. researchgate.net Since then, extensive research has led to the identification of quinazolinone-based compounds with a broad spectrum of pharmacological activities. nih.gov
These activities include, but are not limited to:
Antimicrobial (antibacterial and antifungal) researchgate.netresearchgate.net
Antiviral researchgate.net
Anti-inflammatory ptfarm.pl
Analgesic ptfarm.pljgeosciences.org
Anticonvulsant rsc.org
Antimalarial updatepublishing.com
Antihypertensive rsc.org
The diverse biological profile of quinazolinone derivatives has solidified their importance in drug discovery and development, with several compounds having reached the market for various therapeutic indications. updatepublishing.com
Rationale for Research on 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one and Related Analogues
The specific compound, this compound, has emerged as a subject of interest due to the strategic placement of its substituents on the quinazolinone core. The rationale for investigating this molecule and its analogues is based on established structure-activity relationships (SAR) within the quinazolinone class.
The 2-phenylamino group: The presence of an amino linkage at the 2-position is a common feature in many biologically active quinazolinones. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The phenyl ring itself provides a scaffold for further functionalization to modulate activity and selectivity.
The 6-bromo substituent: Halogen atoms, particularly bromine, are known to enhance the biological activity of many drug molecules. The introduction of a bromine atom at the 6-position of the quinazolinone ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to its target. Studies on other 6-bromoquinazolinones have demonstrated their potential as enzyme inhibitors and anti-inflammatory agents. ptfarm.pl
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-6-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-9-6-7-12-11(8-9)13(19)18-14(17-12)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVKJDBXHAZVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Phenylamino Quinazolin 4 3h One and Its Analogues
Classical Synthetic Routes to the Quinazolin-4(3H)-one Core
The foundational quinazolin-4(3H)-one structure can be assembled through several reliable and versatile synthetic strategies. These classical routes provide the essential framework upon which specific substituents, such as the 6-bromo and 2-phenylamino groups, are incorporated.
One of the most fundamental approaches to the quinazolin-4(3H)-one core is the cyclocondensation of anthranilic acid or its derivatives. nih.gov This method, often referred to as the Niementowski quinazolinone synthesis, typically involves heating anthranilic acid with an amide. ijarsct.co.ingeneris-publishing.com For instance, the reaction of anthranilic acid with formamide (B127407) is a direct route to the parent quinazolin-4(3H)-one. generis-publishing.com
To achieve substitution at the C-2 and N-3 positions, a three-component reaction can be employed, involving an anthranilic acid derivative, a primary amine, and an orthoester. researchgate.net Various catalysts, including Brønsted acids, Lewis acids like SrCl2·6H2O, and heteropoly acids under microwave irradiation, have been utilized to improve yields and reaction conditions. researchgate.netijprajournal.com The reaction proceeds via the condensation of the starting materials to form the heterocyclic ring in a single step.
Table 1: Examples of Catalysts in Three-Component Quinazolin-4(3H)-one Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Condition | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Amine | Orthoester | SrCl2·6H2O, Solvent-free, RT | ijprajournal.com |
| Anthranilic Acid | Amine | Formic Acid | Keggin-type heteropoly acid, Microwave | researchgate.net |
This approach is highly modular, allowing for the introduction of various substituents on the benzene (B151609) ring (such as the 6-bromo group by starting with 5-bromoanthranilic acid) and at the N-3 position by selecting the appropriate primary amine.
A highly prevalent and efficient two-step method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the use of a 3,1-benzoxazin-4-one intermediate. ijprajournal.comnih.gov This strategy offers a reliable pathway to introduce substituents at the C-2 and N-3 positions sequentially.
The synthesis begins with the acylation of an anthranilic acid derivative. For example, 5-bromoanthranilic acid can be treated with an acyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. ijprajournal.comscirea.org This is followed by cyclization, often using acetic anhydride, to form the corresponding 6-bromo-2-substituted-3,1-benzoxazin-4-one. nih.govnih.gov
This stable benzoxazinone (B8607429) intermediate is then reacted with a primary amine or hydrazine (B178648) derivative. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to yield the final quinazolin-4(3H)-one. ptfarm.plscispace.com This aminolysis step is robust and widely used for creating diverse libraries of quinazolinone derivatives. ptfarm.pl For instance, reacting a 6-bromo-2-phenyl-3,1-benzoxazin-4-one with p-aminoacetophenone is a documented method to install a substituted phenyl group at the N-3 position. ptfarm.pl Similarly, reaction with hydrazine hydrate (B1144303) produces a 3-amino-quinazolinone, which can be a precursor for further derivatization. ijprajournal.comanjs.edu.iq
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, principles embodied by one-pot multicomponent reactions (MCRs). Several MCRs have been developed for the synthesis of the quinazolin-4(3H)-one scaffold. acs.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, avoiding the need to isolate intermediates. acs.orgtandfonline.com
One such approach involves a domino three-component assembly of arenediazonium salts, nitriles, and anthranilates to produce 3-arylquinazolin-4(3H)-ones in moderate to excellent yields under mild, metal-free conditions. acs.org Another strategy utilizes a copper-catalyzed three-component assembly of 2-cyanoarylboronic acids, cyanamides, and amines to first generate quinazolin-4(H)-imines, which can then be hydrolyzed in a one-pot fashion to the desired quinazolin-4(3H)-ones. researchgate.net These methods offer significant advantages by reducing reaction time, simplifying workup procedures, and allowing for rapid generation of molecular diversity. tandfonline.com
Targeted Synthesis of 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one
The targeted synthesis of this compound can be achieved by applying the principles of the classical routes described above, using appropriately selected starting materials. A highly plausible and direct method involves the benzoxazinone intermediate pathway.
The synthesis would commence with 5-bromoanthranilic acid. This starting material can be converted into 6-bromo-2-phenyl-3,1-benzoxazin-4-one. scirea.orgptfarm.pl This intermediate is then reacted with hydrazine hydrate to yield 6-bromo-3-amino-2-phenylquinazolin-4(3H)-one. While this provides the 6-bromo and a 3-amino functionality, achieving the precise 2-(phenylamino) substitution requires a different strategy.
A more direct route to the target compound would involve reacting 5-bromoanthranilic acid with a reagent that can provide the C-2 carbon and the attached phenylamino (B1219803) group. Alternatively, a common strategy for installing an amino group at the C-2 position involves using a precursor like 6-bromo-2-chloro- or 6-bromo-2-methylthio-quinazolin-4(3H)-one. These compounds can be synthesized from 5-bromoanthranilic acid and then undergo nucleophilic aromatic substitution with aniline (B41778) at the C-2 position to yield the desired this compound.
Derivatization Strategies at Key Positions (N-3, C-2, C-6)
The quinazolinone core is a versatile scaffold that allows for derivatization at several key positions to modulate its chemical properties. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the N-3, C-2, and C-6 positions can significantly influence biological activity. nih.gov
The N-3 position of the quinazolinone ring is a common site for introducing structural diversity. nih.gov When this position is occupied by a phenylamino group, further modifications can be made to the terminal amine or the phenyl ring itself.
One established strategy involves starting with a 3-amino-quinazolin-4(3H)-one precursor. This precursor can be synthesized from the corresponding benzoxazinone by reacting it with hydrazine hydrate. anjs.edu.iq The free amino group at the N-3 position is a versatile handle for further reactions. For example, it can be condensed with various aromatic aldehydes or ketones to form the corresponding Schiff bases (imines). anjs.edu.iq This reaction expands the molecular structure and introduces new functional groups.
Another approach involves synthesizing derivatives where different heterocyclic moieties are attached at the N-3 position during the primary synthesis. nih.gov For instance, a series of novel 2-substituted-3-(sulphonamido) quinazolin-4(3H)-ones were synthesized by condensing the primary amino group of sulfonamides with a 2-substituted benzoxazinone. ijpsonline.com This demonstrates that a wide variety of amine-containing structures can be incorporated at the N-3 position, allowing for extensive exploration of the chemical space around the quinazolinone core.
Table 2: Examples of N-3 Position Derivatization
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Amino-2-phenyl-4(3H)-quinazolinone | Aromatic Aldehydes/Ketones | Schiff Bases | anjs.edu.iq |
| 2-Substituted-1,3-benzoxazin-4-one | Sulphamoxole/Sulphadimidine | 3-(Sulphonamido) quinazolin-4(3H)-ones | ijpsonline.com |
| 6-Bromo-2-phenyl-3,1-benzoxazin-4-one | p-Aminoacetophenone | 3-(4-Acetylphenyl)quinazolin-4(3H)-one | ptfarm.pl |
These derivatization strategies are crucial for fine-tuning the molecule's properties and for investigating structure-activity relationships in drug discovery programs. nih.gov
Substitutions on the C-2 Phenyl Group
Modifications to the phenyl ring attached at the C-2 position of the quinazolinone core are crucial for tuning the molecule's properties. These substitutions are typically incorporated early in the synthetic sequence by utilizing appropriately substituted starting materials.
The general approach involves the condensation of a substituted anthranilic acid with a substituted benzoyl chloride to form an intermediate, which is then cyclized. For the synthesis of analogues with a substituted C-2 phenyl group, the strategy begins with a substituted benzoic acid. nih.gov For instance, starting the synthesis with 2-methoxybenzoic acid leads to the formation of a benzoxazinone intermediate which, upon reaction with an amine, yields a quinazolinone with a 2-methoxyphenyl group at the C-2 position. nih.gov This method allows for the introduction of a wide array of functional groups onto the C-2 phenyl ring, including those with electron-donating or electron-withdrawing properties, which can influence the molecule's electronic characteristics and biological interactions. chim.it
The selection of the initial substituted benzoic acid is therefore a critical step that dictates the final substitution pattern on the C-2 phenyl moiety of the quinazolinone product.
Table 1: Examples of C-2 Phenyl Group Substituted Quinazolinones Synthesized from Corresponding Benzoic Acids
| Starting Material (Substituted Benzoic Acid) | Resulting C-2 Phenyl Substitution | Reference |
| 2-Methoxybenzoic acid | 2-Methoxyphenyl | nih.gov |
| 4-Nitrobenzoic acid | 4-Nitrophenyl | chim.it |
| 4-Methylbenzoic acid (p-toluic acid) | 4-Methylphenyl (p-tolyl) | ptfarm.pl |
| 4-Chlorobenzoic acid | 4-Chlorophenyl | researchgate.net |
Halogenation and Further Functionalization at C-6
The C-6 position of the quinazolinone ring is a prime site for introducing functional diversity. The parent compound, this compound, possesses a bromine atom that serves as a versatile synthetic handle for a variety of transformations, particularly metal-catalyzed cross-coupling reactions. nih.gov
One major route for functionalization is the use of the C-6 halogen as an electrophilic partner in palladium-catalyzed reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, 6-halogenated quinazolinone precursors are readily used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, leading to the synthesis of 2,6-diarylquinazolin-4(3H)-ones. nih.gov Similarly, the Heck cross-coupling reaction has been employed to introduce vinyl groups at the C-6 position using 6-iodoquinazolin-4(3H)-one as a substrate. nih.gov
An alternative strategy for functionalizing the C-6 position does not rely on a pre-existing halogen. This involves direct electrophilic substitution on the quinazolinone ring. For instance, the C-6 position can be nitrated using a nitrating agent. researchgate.net The resulting 6-nitro group can then be reduced to a 6-amino group, which serves as a versatile intermediate for further modifications, such as acylation, to introduce a variety of amide functionalities. researchgate.net
Table 2: Selected Functionalizations at the C-6 Position of the Quinazolinone Core
| C-6 Precursor | Reagents/Reaction | C-6 Functional Group | Reference |
| 6-Bromo | Arylboronic acid / Suzuki-Miyaura Coupling | Aryl | nih.gov |
| 6-Iodo | Alkene / Heck Coupling | Vinyl | nih.gov |
| 6-H | HNO₃/H₂SO₄ / Nitration | Nitro (-NO₂) | researchgate.net |
| 6-Nitro | SnCl₂·2H₂O / Reduction | Amino (-NH₂) | researchgate.net |
| 6-Amino | Acyl Chloride / Acylation | Acylamino (-NHCOR) | researchgate.net |
Advanced Synthetic Techniques and Catalytic Approaches
To improve the efficiency, yield, and environmental footprint of quinazolinone synthesis, advanced techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions have been extensively developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique that dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. frontiersin.orgmdpi.com This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to significant rate enhancements. sci-hub.cat
This technology has been successfully applied to the synthesis of the quinazolinone core itself. A green and efficient method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation, affording the desired quinazolinone products in moderate to high yields within 30 minutes. sci-hub.cat The Niementowski synthesis, a classical method for preparing quinazolinones, has also been significantly accelerated; for example, the synthesis of a 6,7-disubstituted quinazolin-4(3H)-one from 5-benzyloxy-4-methoxy-2-aminobenzamide and formamide was completed in just 5 minutes with an 87% yield under microwave conditions. frontiersin.org The benefits of microwave assistance are not limited to the formation of the core structure; functionalization steps can also be accelerated. For instance, the synthesis of a pyridinium (B92312) salt from 2-bromomethyl-6-nitroquinazolin-4-one was achieved in only 3 minutes. asianpubs.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinone Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Radziszewski's Reaction | 30 hours, 55% | 1.5 hours, 78% | frontiersin.org |
| Niementowski Synthesis | Several hours, Lower yield | 5 minutes, 87% | frontiersin.org |
| Iron-Catalyzed Cyclization | Not reported | 30 minutes, Moderate-High yield | sci-hub.cat |
| Hydrazone Synthesis | 5-8 hours, 65-78% | 1-2 minutes, 85-95% | scialert.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org Among these, the Suzuki-Miyaura reaction is one of the most versatile and widely used methods. dntb.gov.ua It involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. yonedalabs.comlibretexts.org
This reaction is particularly valuable for the functionalization of the this compound scaffold. The bromine atom at the C-6 position serves as an ideal electrophilic partner for coupling with a wide range of boronic acids. nih.gov This strategy allows for the direct and efficient introduction of diverse aryl and heteroaryl substituents at this position, which is a key approach for creating libraries of analogues for biological screening. nih.govnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide (e.g., the 6-bromoquinazolinone) to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction's robustness, mild conditions, and tolerance of various functional groups make it a favored method for late-stage functionalization in complex molecule synthesis. nih.gov
Table 4: Examples of Suzuki-Miyaura Reactions on Halogenated Scaffolds
| Halogenated Substrate | Boronic Acid/Ester | Palladium Catalyst/Conditions | Product Type | Reference |
| 6-Halogenated Quinazolinone | Phenylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Phenyl-quinazolinone | nih.gov |
| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, 80°C | 4-Phenyl-6H-1,2-oxazine | nih.gov |
| ortho-Bromoaniline | Various aryl/alkyl boronic esters | CataXCium A Pd G3, K₃PO₄, Toluene/H₂O, 80°C | ortho-Substituted aniline | nih.gov |
| Bromo-naphthalene | Various boronic acids | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | Aryl-substituted naphthalene | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy would be used to identify the number and types of protons in the molecule. Expected signals would include those for the protons on the quinazolinone ring system and the phenyl ring. The chemical shifts (δ, ppm), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J, Hz) would provide information about the electronic environment and connectivity of the protons.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon (C4), the carbon attached to the amino group (C2), the brominated carbon (C6), and other aromatic carbons in both the quinazolinone and phenyl rings.
Infrared Spectroscopy
The IR spectrum would show characteristic absorption bands corresponding to the functional groups present. Key peaks would include the N-H stretching vibrations for the amine and amide groups, typically in the range of 3200-3500 cm⁻¹. A strong absorption band for the C=O (amide) stretch would be expected around 1650-1700 cm⁻¹. Aromatic C=C and C-H stretching and bending vibrations would also be prominent.
Mass Spectrometry
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Elemental Analysis
Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimental values would be compared to the calculated theoretical values for the molecular formula C₁₄H₁₀BrN₃O to confirm the compound's purity and empirical formula.
Further research or de novo synthesis and characterization of 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one would be required to generate the specific data needed to complete this detailed analytical profile.
Biological Activity Profiles and Mechanistic Insights of 6 Bromo 2 Phenylamino Quinazolin 4 3h One Derivatives
Antimicrobial Activity Evaluation (In Vitro)
Derivatives of 6-bromo-2-(phenylamino)quinazolin-4(3H)-one have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.
Several studies have demonstrated the antibacterial potential of 6-bromo-quinazolinone derivatives against a spectrum of bacterial species. For instance, a study reported the synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, which exhibited significant antibacterial activity with zones of inhibition ranging from 10 to 16 mm against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. Notably, this compound showed higher activity against Staphylococcus aureus compared to the standard drug Ciprofloxacin.
Another study on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. The following table summarizes the antibacterial activity of selected 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives, showcasing the zone of inhibition against various bacterial strains.
| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Bacillus subtilis | Staphylococcus aureus | |
| 2b | 16 | 17 |
| 2c | 17 | 16 |
| 2d | 16 | 17 |
| 2g | 15 | 16 |
| 2h | 16 | 15 |
| Ciprofloxacin (Standard) | 18 | 19 |
| Values represent the zone of inhibition in mm. |
The antifungal properties of this compound derivatives have also been explored. In one study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one was evaluated for its antifungal activity against Candida albicans, although it did not show activity against this particular strain. However, other studies on related 6-bromo-quinazolinone derivatives have reported notable antifungal effects. For example, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata.
The table below presents the antifungal activity of these derivatives, indicated by the zone of inhibition.
| Derivative | Fungal Strains |
| Candida albicans | |
| 2b | 16 |
| 2c | 15 |
| 2d | 16 |
| 2g | 17 |
| 2h | 15 |
| Ketoconazole (Standard) | 18 |
| Values represent the zone of inhibition in mm. |
The antimicrobial activity of quinazolinone derivatives is believed to be exerted through various mechanisms. One of the proposed mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The structural similarity of the quinazolinone core to the quinolone class of antibiotics, which are known DNA gyrase inhibitors, supports this hypothesis.
Another potential mechanism involves the disruption of the bacterial cell wall synthesis. Some quinazolinone derivatives have been suggested to interfere with the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This action is similar to that of β-lactam antibiotics.
Furthermore, it has been proposed that these compounds may exert their effect by inhibiting other essential bacterial enzymes or by disrupting the integrity of the microbial cell membrane. The presence of the bromo and phenylamino (B1219803) substituents on the quinazolinone ring is thought to play a crucial role in modulating the antimicrobial potency and spectrum of activity.
Anticancer / Cytotoxic Potential (In Vitro)
Derivatives of this compound have emerged as a promising class of compounds with potential applications in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.
The in vitro cytotoxic activity of a series of novel 6-bromo-quinazoline-4(3H)-one derivatives was evaluated against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. One of the synthesized compounds, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, demonstrated the most potent activity with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cell lines, respectively. nih.gov
The cytotoxic activities of these derivatives are presented in the following table.
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8b | 39.45 ± 2.62 | 51.15 ± 3.18 |
| 8c | 24.15 ± 1.19 | 33.75 ± 2.62 |
| 8d | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 |
| 8f | 61.75 ± 3.90 | 83.15 ± 4.31 |
| 8g | >100 | >100 |
| 8h | 73.45 ± 4.17 | 91.75 ± 5.23 |
| Erlotinib | 9.9 ± 0.14 | 21.3 ± 1.58 |
| Cisplatin | 8.7 ± 0.42 | 6.5 ± 0.31 |
| Doxorubicin | 1.2 ± 0.09 | 2.8 ± 0.17 |
Data represents the concentration of the compound required to inhibit cell growth by 50%.
While extensive research has been conducted on MCF-7 and SW480 cell lines, specific cytotoxic data for this compound derivatives against melanoma (UACC-62) and colon cancer (HT-29) cell lines is not extensively available in the reviewed literature.
The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit specific enzymes that are crucial for the growth and survival of cancer cells.
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and several quinazoline-based drugs, such as Gefitinib and Erlotinib, are potent EGFR inhibitors. Molecular docking studies of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives have suggested a potential binding mode within the active site of EGFR. nih.gov The binding energies of compounds 8a and 8c were calculated to be -6.7 and -5.3 kcal/mol, respectively, indicating a favorable interaction with the enzyme. nih.gov
DHFR Inhibition: Dihydrofolate reductase (DHFR) is another important target for anticancer drugs, as it plays a key role in the synthesis of nucleotides. While some 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-one derivatives have been studied for their DHFR inhibitory activity, specific data for this compound derivatives is limited in the current literature.
PARP10 and Nampt Inhibition: Poly(ADP-ribose) polymerase 10 (PARP10) and nicotinamide (B372718) phosphoribosyltransferase (Nampt) are emerging as promising targets in oncology. There is a lack of specific studies evaluating the inhibitory potential of this compound derivatives against PARP10. However, a related compound, 4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide, has been identified as a potent inhibitor of Nampt. This finding suggests that the 6-bromo-quinazolinone scaffold could be a valuable starting point for the design of novel Nampt inhibitors.
Molecular Mechanisms of Cytotoxicity
The cytotoxic effects of quinazolin-4(3H)-one derivatives, including those with a 6-bromo substitution, are often linked to their ability to interfere with critical cellular processes, particularly the cell cycle and signaling pathways regulated by protein kinases. nih.gov Research into this class of compounds has revealed that their anticancer activity stems from the inhibition of multiple tyrosine kinases, which are crucial for cell growth, proliferation, and survival. nih.gov
A series of quinazolin-4(3H)-one derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The molecular mechanism for potent derivatives was found to involve the inhibition of several key enzymes such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For instance, compounds 2i and 3i (see table below) showed potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov
Molecular docking studies have provided further insight into these interactions. It was revealed that these quinazolinone derivatives can act as either ATP competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific compound and the target kinase. nih.gov This dual mechanism highlights the versatility of the quinazolinone scaffold in targeting key regulators of cell division and signaling, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). nih.govmdpi.com The substitution at the 6-position of the quinazolinone ring has been shown to be a promising area for developing potent cytotoxic agents. nih.gov
Anti-Inflammatory and Analgesic Properties (Preclinical Evaluation)
Derivatives of 6-bromo-quinazolin-4(3H)-one have been the subject of significant preclinical investigation for their potential anti-inflammatory and analgesic effects. ptfarm.plnih.gov These studies typically employ animal models to assess the compounds' ability to reduce inflammation and alleviate pain.
In one study, a series of novel 6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone derivatives were synthesized and evaluated. nih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. ptfarm.pljneonatalsurg.com Several of the synthesized compounds demonstrated promising anti-inflammatory and analgesic properties. nih.gov Similarly, another study focused on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones found that compounds 2b and 2c exhibited good anti-inflammatory activity when compared to the standard drug ibuprofen. nih.gov
The analgesic activity of these compounds is often evaluated using methods like the acetic acid-induced writhing test in mice, which assesses peripheral analgesic effects, and the hot plate test, which indicates central analgesic mechanisms. jneonatalsurg.comjgeosciences.org A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and a related precursor found that they exhibited significant analgesic activity, with the primary compound showing higher efficacy than the standard drug indomethacin (B1671933) in the acetic acid model. jgeosciences.orgscirea.org These findings suggest that the 6-bromo-quinazolinone scaffold could be a valuable template for developing new anti-inflammatory and analgesic agents, potentially acting through mechanisms like cyclooxygenase (COX) inhibition. jneonatalsurg.com
| Compound | Animal Model | Activity | Key Finding | Reference |
|---|---|---|---|---|
| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2b, 2c) | Carrageenan-induced paw edema (rats) | Anti-inflammatory | Activity comparable to ibuprofen. | nih.gov |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Acetic acid-induced writhing (mice) | Analgesic | Showed higher activity (83.18% protection) than the standard drug indomethacin. | jgeosciences.orgscirea.org |
| Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema (rats) | Anti-inflammatory & Analgesic | Showed promising activities in experimental animals. | nih.gov |
| Novel 6,8-dibromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema (rats) & Hot-plate test | Anti-inflammatory & Analgesic | Compound VIg was the most potent anti-inflammatory agent in the series. | ptfarm.pl |
Other Investigated Biological Activities of Quinazolinone Analogues (e.g., Antiviral, Anticonvulsant, Antioxidant)
The quinazolinone scaffold is recognized for its broad spectrum of biological activities beyond cytotoxicity and anti-inflammatory effects. mdpi.com Various analogues have been extensively studied for antiviral, anticonvulsant, and antioxidant properties.
Antiviral Activity: Quinazolinone compounds have emerged as potent antiviral agents. nih.govacs.org Notably, 2,3,6-trisubstituted quinazolinone analogues have demonstrated significant inhibitory effects against Zika virus (ZIKV) and Dengue virus (DENV) replication. acs.orgnih.gov Certain compounds exhibited potent and broad activities with EC50 values as low as 86 nM, with no significant cytotoxicity to mammalian cells, making them promising candidates for further development as antiviral drugs. nih.govnih.gov
Anticonvulsant Activity: The central nervous system (CNS) activity of quinazolinones has been an area of interest since the discovery of methaqualone. nih.gov Numerous studies have explored newer derivatives for anticonvulsant properties. researchgate.netnih.gov Synthesized quinazolin-4-(3H)-one derivatives have been evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. researchgate.netnih.gov Several compounds displayed noteworthy anticonvulsant activity, with some proving to be more potent than the standard drug ethosuximide, suggesting their potential in the management of epilepsy. researchgate.netnih.gov The structure-activity relationship studies indicate that substitutions at positions 2 and 3 of the quinazolinone ring are critical for anticonvulsant efficacy. nih.govmdpi.com
Antioxidant Activity: Several quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties using various assays like DPPH, ABTS, and TEACCUPRAC. nih.govcabidigitallibrary.org The antioxidant capacity is often linked to the substitution pattern on the quinazolinone core. sapub.org For instance, the presence of hydroxyl groups on a phenyl ring at position 2 is crucial for antioxidant activity. nih.govcabidigitallibrary.org Studies have shown that certain 2-substituted quinazolin-4(3H)-ones can act as potent antioxidants and may also possess metal-chelating properties, which is beneficial in mitigating oxidative stress. nih.gov
| Activity | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Antiviral | 2,3,6-trisubstituted quinazolinones | Potent activity against Zika (ZIKV) and Dengue (DENV) viruses with EC50 values as low as 86 nM. | nih.govacs.orgnih.gov |
| Anticonvulsant | 3-amino 2-phenyl quinazolinones | Demonstrated noteworthy activity in the Maximal Electroshock (MES) test, comparable to phenytoin. | researchgate.net |
| Anticonvulsant | Substituted quinazolin-4(3H)-ones | Some compounds showed 100% protection against PTZ-induced convulsions and were more potent than ethosuximide. | nih.gov |
| Antioxidant | 2-substituted quinazolin-4(3H)-ones | Derivatives with hydroxyl groups on the phenyl ring at position 2 showed potent antioxidant and metal-chelating properties. | nih.gov |
Structure Activity Relationship Sar Studies of 6 Bromo 2 Phenylamino Quinazolin 4 3h One Analogues
Impact of Substitutions at the N-3 Position on Biological Activity
The N-3 position of the quinazolinone ring is a key site for chemical modification, and substitutions at this position have been shown to significantly modulate the biological profile of 6-bromo-2-(phenylamino)quinazolin-4(3H)-one analogues. The introduction of various substituents, ranging from small alkyl groups to bulky aromatic moieties, can influence the compound's potency, selectivity, and pharmacokinetic properties.
Research has demonstrated that the presence of a substituted aromatic ring at the N-3 position is often essential for antimicrobial activities. nih.gov For instance, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The nature of the substituent on the phenyl ring at the N-3 position was found to play a crucial role in the observed biological effects. researchgate.net
Furthermore, the introduction of an amino group at the N-3 position has been reported to enhance the antibacterial efficacy of the quinazolinone core. A study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed that the N-3 amino-substituted compound exhibited higher activity against several bacterial strains compared to its precursor, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. mediresonline.org This suggests that the N-3 amino group may be involved in crucial interactions with the biological target.
The following table summarizes the impact of N-3 substitution on the antibacterial activity of a 6-bromo-quinazolinone derivative.
| Compound | N-3 Substituent | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|---|
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | None (precursor) | Staphylococcus aureus | 12 |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | -NH2 | Staphylococcus aureus | 16 |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | None (precursor) | Escherichia coli | 10 |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | -NH2 | Escherichia coli | 14 |
Role of the C-2 Phenylamino (B1219803) Group and its Modifications in Biological Efficacy
The C-2 phenylamino moiety is a defining feature of the this compound scaffold and plays a pivotal role in its interaction with various biological targets. Modifications to this phenylamino group, including the introduction of different substituents on the phenyl ring, can significantly alter the compound's biological activity.
SAR studies have indicated that the nature and position of substituents on the C-2 phenyl ring can influence a range of activities, including antimicrobial and anticancer effects. For example, in a study of 2-substituted quinazolin-4(3H)-one derivatives, it was found that the substituent at the C-2 phenyl position affected N-/O-alkylation and, consequently, the anti-proliferative and antimicrobial activities of the compounds. researchgate.net Specifically, a derivative bearing a 3-(benzyloxy)phenyl group at the C-2 position demonstrated notable anti-proliferative activity against A549 tumor cells. researchgate.net
In the context of antiviral research, modifications to the 2-anilino moiety have been shown to be critical. For instance, a study on 2-aminoquinazolin-4-(3H)-one derivatives as potential anti-SARS-CoV-2 agents highlighted the importance of halogen substitutions on the aniline (B41778) ring. researchgate.net This suggests that the electronic and steric properties of the substituents on the C-2 phenylamino group are key determinants of biological efficacy.
The table below presents examples of how modifications to the C-2 phenyl group can influence the biological activity of quinazolinone derivatives.
| Compound Analogue | C-2 Phenylamino Modification | Biological Activity | Key Finding |
|---|---|---|---|
| 2-(3-(benzyloxy)phenyl)-4-(2-(pyrrolidin-1-yl)ethoxy)quinazoline | 3-(Benzyloxy)phenyl | Anti-proliferative | Showed good activity against A549 tumor cells (IC50 = 13.20 µmol/L). researchgate.net |
| 2-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)ethyl)quinazolin-4(3H)-one | 2-Chlorophenyl | Antimicrobial | Exhibited significant activity against Escherichia coli. researchgate.net |
| 7-chloro-2-((2,3,4-trifluorophenyl)amino)quinazolin-4(3H)-one | 2,3,4-Trifluorophenylamino | Antiviral (SARS-CoV-2) | Active against SARS-CoV-2 with an IC50 of 2.6 µM. researchgate.net |
Significance of the C-6 Halogen Substitution on Compound Activity
The presence of a halogen atom, particularly bromine, at the C-6 position of the quinazolinone ring is a well-established strategy for enhancing the biological activity of this class of compounds. The C-6 bromo substituent can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its interaction with biological targets.
Numerous studies have underscored the importance of the C-6 halogen in conferring potent antimicrobial and anticancer properties. A general review of quinazolinone derivatives indicates that the presence of a halogen atom at the C-6 or C-8 position can improve antimicrobial activities. nih.gov In a more targeted study, a series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, with the 6-bromo substitution being a key feature of the active compounds. researchgate.net
The following table highlights the enhanced biological activity observed in 6-bromo substituted quinazolinone analogues compared to their non-halogenated counterparts in similar assays.
| Compound Series | C-6 Substituent | Observed Biological Activity | Reference Finding |
|---|---|---|---|
| Quinazolinone Derivatives | -Br or -I | Improved Antimicrobial Activity | Literature review suggests halogens at C-6/C-8 enhance activity. nih.gov |
| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | -Br | Significant Antimicrobial and Anti-inflammatory Activity | Specific series showing potent bioactivity with the 6-bromo group. researchgate.net |
| Designed 6-Bromo quinazoline (B50416) derivatives | -Br | Enhanced Cytotoxic Activity | Targeted synthesis for anticancer applications. nih.gov |
Influence of Overall Molecular Architecture and Conformational Features on Bioactivity
Computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, have provided valuable insights into the conformational requirements for the activity of quinazolinone derivatives. These studies help in understanding the steric, electronic, and hydrophobic fields around the molecule that are favorable for biological activity. For instance, 3D-QSAR studies on quinazolinone derivatives as HER2 kinase inhibitors have highlighted the importance of the spatial distribution of substituents for optimal interaction with the enzyme's active site. nih.gov Similarly, molecular docking studies of quinazolinone derivatives as MMP-13 inhibitors have revealed the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov
Computational Chemistry and Molecular Modeling Applications
In Silico Profiling for Bioactivity Prediction (e.g., PASS, Molinspiration, Osiris, SwissADME)
No published data is available for the in silico bioactivity prediction of 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one using tools such as PASS, Molinspiration, Osiris, or SwissADME.
Molecular Docking Simulations for Target Identification and Ligand-Protein Binding Mode Analysis
There are no specific molecular docking studies in the available literature that identify protein targets or analyze the ligand-protein binding mode for this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) analysis)
No research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for this compound have been identified.
Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Interactions
There are no published molecular dynamics (MD) simulation studies investigating the ligand-target stability and interactions of this compound.
Future Perspectives and Research Directions
Rational Design of Next-Generation 6-Bromo-2-(phenylamino)quinazolin-4(3H)-one Derivatives
The rational design of new derivatives is pivotal for advancing the therapeutic potential of the this compound scaffold. This approach relies heavily on understanding the structure-activity relationships (SAR) to guide the synthesis of more effective and selective molecules.
Future design strategies will likely focus on systematic modifications at several key positions of the quinazolinone core. SAR studies have indicated that substitutions at the C-2 and C-3 positions can significantly modulate the biological activities of the molecule. researchgate.net For instance, variations in the substitution pattern on the C-2 phenylamino (B1219803) ring can influence target binding affinity and selectivity. nih.gov Introducing electron-donating or electron-withdrawing groups can alter the electronic profile of the molecule, potentially leading to enhanced interactions with biological targets. nih.govnih.gov
Computational modeling and molecular docking studies are indispensable tools in this process. nih.govresearchgate.net By simulating the binding of virtual compounds to the active sites of target proteins, such as Epidermal Growth Factor Receptor (EGFR), researchers can predict the binding affinity and orientation of novel derivatives. nih.govresearchgate.net This in silico approach allows for the pre-screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.net For example, molecular docking has been used to study the binding interactions of 6-bromo quinazoline (B50416) derivatives with the EGFR active site, revealing key hydrogen bonds and other interactions that contribute to their cytotoxic effects. nih.gov
A pharmacophore hybridization approach, which combines the essential structural features of the quinazolinone core with other known bioactive pharmacophores, is another promising strategy. rsc.orgnih.gov This can lead to the development of hybrid molecules with potentially synergistic or multi-faceted biological activities.
Table 1: Key Positions for Rational Design on the Quinazolinone Scaffold
| Position | Type of Modification | Potential Impact |
| C-2 (Phenylamino ring) | Introduction of electron-donating/withdrawing groups | Altered target binding affinity and selectivity |
| N-3 | Addition of various alkyl or aromatic groups | Influence on antiproliferative activity and target interaction |
| C-6 (Bromo position) | Replacement with other halogens or functional groups | Modification of pharmacokinetic properties and potency |
| C-7, C-8 | Introduction of various substituents | Exploration of new binding pockets and enhancement of activity |
Exploration of Novel Biological Targets and Therapeutic Applications
While quinazolinone derivatives are well-known for their anticancer properties, often through the inhibition of tyrosine kinases like EGFR, the this compound scaffold holds potential for a much wider range of therapeutic applications. nih.govnih.gov Future research will focus on exploring novel biological targets and expanding the therapeutic utility of these compounds.
The broad spectrum of reported activities—including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antiviral effects—suggests that these molecules interact with multiple biological pathways. scirea.orgmediresonline.orgptfarm.plnih.govresearchgate.net For example, certain 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones have shown significant anti-inflammatory and antimicrobial activities. nih.govresearchgate.net Similarly, other derivatives have been evaluated for their antiviral efficacy against a range of viruses, with some showing potent activity against vaccinia virus. nih.gov
Identifying the specific molecular targets responsible for these diverse effects is a key research objective. This can be achieved through techniques such as target-based screening against panels of enzymes and receptors, as well as phenotypic screening followed by target deconvolution methods. Uncovering novel mechanisms of action could open doors to treating diseases beyond cancer, including infectious diseases, inflammatory disorders, and neurological conditions. For instance, some quinazoline derivatives have been investigated as inhibitors of targets like dihydrofolate reductase (DHFR), topoisomerase, and poly-(ADP-ribose)-polymerase (PARP). nih.gov
Table 2: Investigated and Potential Therapeutic Applications of 6-Bromo-Quinazolinone Derivatives
| Therapeutic Area | Specific Application/Target | Supporting Evidence |
| Oncology | EGFR Inhibition, Cytotoxic Agents | Significant research on anticancer activity against various cell lines. nih.govresearchgate.net |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Activity reported against S. aureus, B. subtilis, C. albicans, and various viruses. nih.govresearchgate.netnih.gov |
| Inflammation | Anti-inflammatory | Efficacy demonstrated in carrageenan-induced paw edema models. nih.govresearchgate.net |
| Neurology | Analgesic, Anticonvulsant | Reports of significant analgesic and anticonvulsant properties. scirea.orgresearchgate.net |
Development of Advanced Synthetic Methodologies for Enhanced Yield and Sustainability
The advancement of synthetic organic chemistry is crucial for the efficient and sustainable production of this compound and its analogs. Future research will focus on developing novel synthetic routes that offer higher yields, greater efficiency, and are more environmentally friendly.
Traditional methods for quinazolinone synthesis are often being replaced by modern, more sustainable approaches. frontiersin.org Green chemistry principles are increasingly being integrated into synthetic protocols, emphasizing the use of eco-friendly solvents like water or PEG/water systems, recyclable catalysts, and energy-efficient reaction conditions. frontiersin.org For example, a sustainable method for synthesizing quinazolinones utilizes a magnetically recoverable palladium catalyst in an eco-friendly solvent system, achieving high product yields (82-98%) and allowing for easy catalyst recovery and reuse. frontiersin.org
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are particularly attractive for their high atom economy and operational simplicity. frontiersin.orgnih.gov These one-pot syntheses streamline the production process, reducing waste and saving time. ujpronline.com Furthermore, the exploration of novel catalytic systems, including metal-based (e.g., palladium, copper, rhodium) and organocatalytic approaches, continues to provide more efficient pathways for constructing the quinazolinone core. nih.govnih.govacs.org Metal-free synthesis conditions are also being developed to create more economical and sustainable processes. frontiersin.orgmdpi.com
Future efforts will likely concentrate on optimizing these advanced methodologies for the specific synthesis of this compound derivatives, aiming for scalable processes suitable for industrial application. frontiersin.org
Integration of Cheminformatics and Machine Learning for Accelerated Compound Discovery
The integration of cheminformatics and machine learning (ML) is set to revolutionize the discovery and optimization of new drug candidates based on the this compound scaffold. These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the discovery process.
In silico screening of virtual libraries is a powerful technique for identifying promising lead compounds. asianpubs.orgresearchgate.net By applying computational filters for drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, researchers can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. asianpubs.org For example, computational tools like Molinspiration, Osiris, and SwissADME have been used to predict the properties of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones. asianpubs.org
Machine learning models, trained on existing data of quinazolinone derivatives and their biological activities, can develop predictive QSAR (Quantitative Structure-Activity Relationship) models. These models can then be used to predict the activity of newly designed, unsynthesized compounds, guiding medicinal chemists toward structures with a higher probability of success. As more high-quality biological data becomes available, the predictive power of these ML models will continue to improve, enabling faster and more cost-effective drug discovery cycles.
Investigation of Multi-Targeting Strategies for Complex Biological Systems
Complex diseases such as cancer often involve multiple biological pathways, making them difficult to treat with single-target drugs. rsc.org The development of multi-target agents, single molecules designed to interact with multiple targets simultaneously, is an emerging paradigm in drug discovery. mdpi.com The quinazolinone scaffold is particularly well-suited for the design of such multi-target ligands. rsc.org
Future research will increasingly focus on designing this compound derivatives that can modulate several disease-relevant targets. This "polypharmacology" approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance. rsc.org For instance, a single quinazolinone derivative could be engineered to inhibit both a primary cancer driver like EGFR and a resistance-mediating protein.
The design of multi-target agents is often achieved through molecular hybridization, where two or more pharmacophores are combined into a single molecule. rsc.org The versatility of the quinazolinone core allows for its combination with various other bioactive scaffolds to create novel hybrid compounds with unique, multi-target profiles. rsc.org The investigation of quinoline-chalcone hybrids as potential multi-target anticancer agents exemplifies this strategy. mdpi.com This approach represents a sophisticated strategy for tackling the complexity of multifactorial diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
